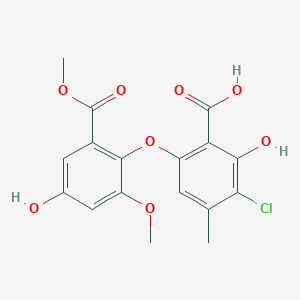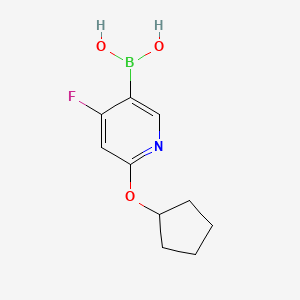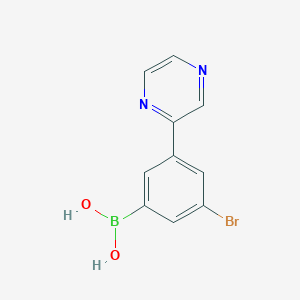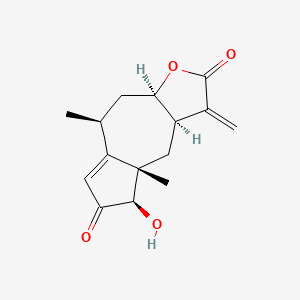
Isodihydromaldoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodihydromaldoxin is a naturally occurring compound isolated from the fungus genus XylariaThis compound has garnered interest due to its unique chemical structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isodihydromaldoxin can be synthesized through a series of chemical reactions involving the precursor compoundsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the fungus Xylaria. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using various purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isodihydromaldoxin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield oxidized diphenyl ether derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Isodihydromaldoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of diphenyl ethers.
Mécanisme D'action
The mechanism of action of isodihydromaldoxin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of the inflammatory cytokine CXCL10 by interfering with the signaling pathways activated by lipopolysaccharides and interferon-gamma. This inhibition reduces the recruitment of inflammatory cells, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Isodihydromaldoxin is structurally similar to other diphenyl ethers such as dihydromaldoxin and dechlorodihydromaldoxin. it is unique in its specific functional groups and biological activities. Compared to dihydromaldoxin, this compound has a different arrangement of hydroxyl and methoxy groups, which contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Dihydromaldoxin
- Dechlorodihydromaldoxin
- Maldoxin
- Maldoxone
Propriétés
Formule moléculaire |
C17H15ClO8 |
|---|---|
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClO8/c1-7-4-10(12(16(21)22)14(20)13(7)18)26-15-9(17(23)25-3)5-8(19)6-11(15)24-2/h4-6,19-20H,1-3H3,(H,21,22) |
Clé InChI |
XKKQZJGDCFDION-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)O)C(=O)O)OC2=C(C=C(C=C2OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)



![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090936.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
